molecular formula C4H2S B12539952 2-Ethynylthiirene CAS No. 865888-14-8

2-Ethynylthiirene

Cat. No.: B12539952
CAS No.: 865888-14-8
M. Wt: 82.13 g/mol
InChI Key: FOOPIQRPLNNFNM-UHFFFAOYSA-N
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Description

2-Ethynylthiirene is a unique organosulfur compound characterized by the presence of a thiirene ring with an ethynyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylthiirene typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of sulfur-containing compounds with acetylene derivatives. The reaction conditions often require the presence of catalysts and controlled temperatures to ensure the formation of the thiirene ring without unwanted side reactions.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade catalysts, and ensuring safety measures due to the reactivity of the ethynyl group.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynylthiirene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the triple bond, converting it into a double or single bond.

    Substitution: The ethynyl group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alkenes or alkanes.

Scientific Research Applications

2-Ethynylthiirene has found applications in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex sulfur-containing compounds.

    Biology: Its reactivity makes it useful in studying enzyme interactions and metabolic pathways involving sulfur compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals with unique biological activities.

    Industry: It is used in the synthesis of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-Ethynylthiirene involves its interaction with molecular targets through its reactive ethynyl group. This group can form covalent bonds with nucleophiles, leading to the formation of new compounds. The thiirene ring’s strain also contributes to its reactivity, making it a versatile intermediate in various chemical reactions.

Comparison with Similar Compounds

    2-Ethynylpyridine: Another ethynyl-substituted heterocycle, but with a nitrogen atom in the ring instead of sulfur.

    2-Ethynylaniline: Contains an ethynyl group attached to an aniline ring, offering different reactivity due to the presence of the amino group.

Uniqueness: 2-Ethynylthiirene’s uniqueness lies in its combination of a strained thiirene ring and a reactive ethynyl group

Properties

CAS No.

865888-14-8

Molecular Formula

C4H2S

Molecular Weight

82.13 g/mol

IUPAC Name

2-ethynylthiirene

InChI

InChI=1S/C4H2S/c1-2-4-3-5-4/h1,3H

InChI Key

FOOPIQRPLNNFNM-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CS1

Origin of Product

United States

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